molecular formula C8H10ClNO3 B6189729 1,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid hydrochloride CAS No. 2648945-17-7

1,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid hydrochloride

Cat. No. B6189729
CAS RN: 2648945-17-7
M. Wt: 203.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid hydrochloride, commonly referred to as DOPC, is a small organic molecule used in various scientific research applications. It is a colorless, crystalline solid that is soluble in water and other polar solvents. DOPC is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a starting material for the synthesis of a wide range of compounds, including peptides, nucleotides, and other small molecules.

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the biological system it interacts with. Unfortunately, the specific mechanism of action for “1,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid hydrochloride” is not available in the retrieved information .

Future Directions

The future directions for research on a compound depend on its potential applications and the current state of knowledge. Unfortunately, the specific future directions for research on “1,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid hydrochloride” are not available in the retrieved information .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid hydrochloride involves the condensation of 2,3-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid with acetic anhydride, followed by oxidation with potassium permanganate and hydrolysis with hydrochloric acid.", "Starting Materials": [ "2,3-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid", "acetic anhydride", "potassium permanganate", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2,3-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid to form 1,4-dimethyl-6-oxo-1,6-dihydropyridine-3,5-dicarboxylic acid.", "Step 2: Oxidation of 1,4-dimethyl-6-oxo-1,6-dihydropyridine-3,5-dicarboxylic acid with potassium permanganate in the presence of a base such as sodium hydroxide to form 1,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.", "Step 3: Hydrolysis of 1,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with hydrochloric acid to form 1,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid hydrochloride." ] }

CAS RN

2648945-17-7

Molecular Formula

C8H10ClNO3

Molecular Weight

203.6

Purity

95

Origin of Product

United States

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